
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . It is a heterocyclic amine that contains a pyridine ring substituted with a phenoxy group and a methyl group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyridine derivative.
Alkylation: The methyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Amination: The ethanamine side chain is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, phenols, and alkylating agents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridines and phenoxy derivatives.
Scientific Research Applications
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-6-phenoxypyridin-3-yl)methanamine
- 1-(2-Methyl-6-phenoxypyridin-3-yl)propanamine
- 1-(2-Methyl-6-phenoxypyridin-3-yl)butanamine
Uniqueness
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a phenoxy group and an ethanamine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to diverse pharmacological effects.
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders.
-
Anti-inflammatory Activity :
- Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.
-
Antioxidant Properties :
- The presence of the phenoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications in the pyridine and phenoxy moieties can significantly affect potency and selectivity towards specific biological targets.
Modification | Effect on Activity |
---|---|
Substitution on the pyridine ring | Alters receptor affinity |
Variation in phenoxy group | Influences anti-inflammatory effects |
Chain length of ethanamine | Impacts bioavailability |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on serotonin receptors in vitro. The results demonstrated that the compound exhibited a moderate affinity for the 5-HT_2A receptor, suggesting its potential as an antidepressant agent.
Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of this compound using a murine model of arthritis. Treatment with this compound resulted in a significant reduction in swelling and pro-inflammatory cytokine levels compared to controls, indicating its therapeutic potential in inflammatory diseases.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(2-methyl-6-phenoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3 |
InChI Key |
MDQCEVVHHUGHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.